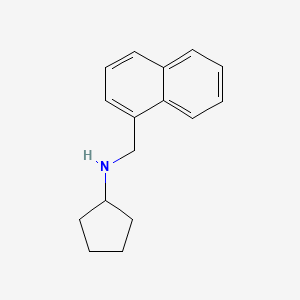
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin-1 Receptor Antagonism
A study explored the role of a selective orexin-1 receptor antagonist in modulating stress-induced hyperarousal without inducing hypnotic effects. This research highlights the compound's potential application in treating psychiatric disorders associated with stress or hyperarousal states, by demonstrating its ability to cross the blood-brain barrier and effectively engage the target receptor without altering spontaneous sleep patterns in animal models (Bonaventure et al., 2015).
Synthesis and Evaluation of Tetrahydro-quinazoline Derivatives
Another investigation focused on the synthesis of tetrahydro-quinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions. This study further evaluated the compounds' effects on the central nervous system (CNS) and cardiovascular system (CVS), indicating a broad spectrum of potential pharmacological applications (Pandey et al., 2008).
Antimicrobial and Antifungal Activities
Research on quinazoline-type ligands synthesized mono- and dinuclear Ni(II) complexes explored their antimicrobial activities. These complexes demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Chai et al., 2017).
Anticancer Activities
A study on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates evaluated their anticancer activities against various cancer cell lines. This research demonstrated that these compounds possess moderate to high levels of antitumor activities, with some showing more potent inhibitory activities than the control, 5-fluorouracil. The study provides a foundation for further exploration of these compounds as potential anticancer agents (Fang et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate to obtain the final product.", "Starting Materials": [ "2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a suitable solvent and base to obtain the intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS No. |
941941-41-9 |
Molecular Formula |
C20H19FN4O3 |
Molecular Weight |
382.395 |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H19FN4O3/c21-15-8-2-4-10-17(15)22-19(26)24-18-14-7-1-3-9-16(14)23-20(27)25(18)12-13-6-5-11-28-13/h1-4,7-10,13H,5-6,11-12H2,(H2,22,24,26) |
InChI Key |
LVJHOPHLMGBOCF-HKOYGPOVSA-N |
SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


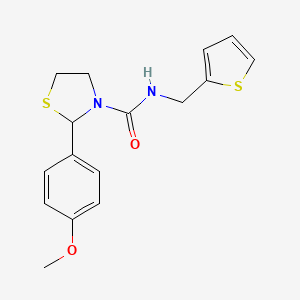
![2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2614629.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide](/img/structure/B2614631.png)

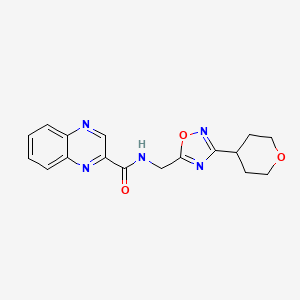
![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)
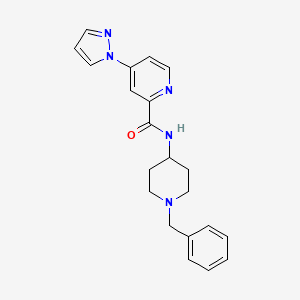
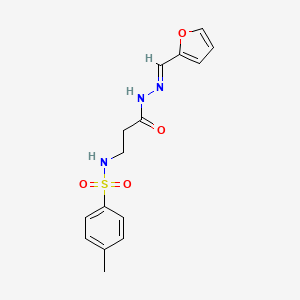
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)
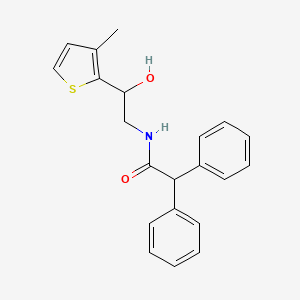

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
